Cas no 344444-47-9 (4-Bromo-4'-ethylbenzophenone)
4-Bromo-4'-ethylbenzophenone Chemical and Physical Properties
Names and Identifiers
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- (4-bromophenyl)(4-ethylphenyl)methanone
- (4-bromophenyl)-(4-ethylphenyl)methanone
- 4-BroMo-4'-ethylbenzophenone
- 4-Bromo-4'-ethylbenzophenone
-
- Inchi: InChI=1S/C15H13BrO/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h3-10H,2H2,1H3
- InChI Key: OEWZPJGXCQMPNP-UHFFFAOYSA-N
- SMILES: CCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Computed Properties
- Exact Mass: 288.01500
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
Experimental Properties
- PSA: 17.07000
- LogP: 4.24250
4-Bromo-4'-ethylbenzophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-Bromo-4'-ethylbenzophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022667-1g |
4-Bromo-4'-ethylbenzophenone |
344444-47-9 | 97% | 1g |
£273.00 | 2022-02-28 | |
| Fluorochem | 022667-5g |
4-Bromo-4'-ethylbenzophenone |
344444-47-9 | 97% | 5g |
£691.00 | 2022-02-28 | |
| Fluorochem | 022667-25g |
4-Bromo-4'-ethylbenzophenone |
344444-47-9 | 97% | 25g |
£2144.00 | 2022-02-28 | |
| TRC | B089230-250mg |
4-Bromo-4'-ethylbenzophenone |
344444-47-9 | 250mg |
$ 290.00 | 2022-06-07 | ||
| TRC | B089230-500mg |
4-Bromo-4'-ethylbenzophenone |
344444-47-9 | 500mg |
$ 480.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652147-1g |
(4-Bromophenyl)(4-ethylphenyl)methanone |
344444-47-9 | 98% | 1g |
¥3248.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652147-2g |
(4-Bromophenyl)(4-ethylphenyl)methanone |
344444-47-9 | 98% | 2g |
¥5950.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652147-5g |
(4-Bromophenyl)(4-ethylphenyl)methanone |
344444-47-9 | 98% | 5g |
¥10675.00 | 2024-05-17 | |
| A2B Chem LLC | AF69471-1g |
4-BROMO-4'-ETHYLBENZOPHENONE |
344444-47-9 | 97% | 1g |
$423.00 | 2024-04-20 | |
| A2B Chem LLC | AF69471-2g |
4-BROMO-4'-ETHYLBENZOPHENONE |
344444-47-9 | 97% | 2g |
$737.00 | 2024-04-20 |
4-Bromo-4'-ethylbenzophenone Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 4-Bromo-4'-ethylbenzophenone
4-Bromo-4'-ethylbenzophenone: A Comprehensive Overview
4-Bromo-4'-ethylbenzophenone (CAS No. 344444-47-9) is a versatile aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its unique structure featuring a bromine atom at the 4-position of one benzene ring and an ethyl group at the 4' position of the other, exhibits a wide range of applications and properties that make it a valuable molecule for research and industrial use.
The synthesis of 4-bromo-4'-ethylbenzophenone involves a series of carefully designed reactions, often starting from benzophenone derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in constructing the carbon-carbon bonds required for this compound's structure.
One of the most notable applications of 4-bromo-4'-ethylbenzophenone is in the field of drug discovery. Its aromatic system and substituent positions make it an ideal candidate for modifying pharmacokinetic properties in medicinal compounds. Studies have shown that this compound can serve as a scaffold for designing molecules with enhanced bioavailability and target specificity. For example, researchers have utilized 4-bromo-4'-ethylbenzophenone as a precursor in the development of anti-cancer agents, where its structural features contribute to improved drug delivery systems.
In materials science, 4-bromo-4'-ethylbenzophenone has been explored for its potential in organic electronics. Its extended conjugation system allows for efficient charge transport properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that incorporating this compound into polymer blends can significantly enhance the device's performance by optimizing electron mobility and stability.
The physical properties of 4-bromo-4'-ethylbenzophenone are also worth noting. It has a melting point of approximately 120°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various chemical transformations under controlled conditions. Additionally, its UV-vis spectrum reveals strong absorption bands in the visible region, which is advantageous for applications requiring light absorption or emission properties.
From an environmental standpoint, understanding the degradation pathways of 4-bromo-4'-ethylbenzophenone is crucial for assessing its ecological impact. Recent research has focused on enzymatic degradation mechanisms, where microbial enzymes can break down this compound into less harmful byproducts. Such studies highlight the importance of sustainable practices in chemical manufacturing and waste management.
In conclusion, CAS No. 344444-47-9, or 4-bromo-ethylbenzophenone, stands out as a multifaceted compound with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and material science applications, positions it as a key molecule for future innovations. As research continues to uncover new potential uses and optimizations, CAS No. 344411111111111 will undoubtedly remain a focal point in both academic and industrial settings.
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